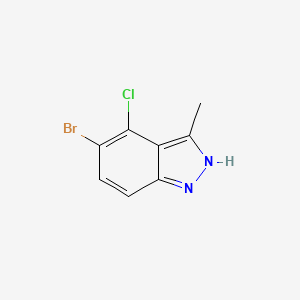

5-bromo-4-chloro-3-methyl-1H-indazole

CAS No.: 1784317-17-4

Cat. No.: VC6287238

Molecular Formula: C8H6BrClN2

Molecular Weight: 245.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1784317-17-4 |

|---|---|

| Molecular Formula | C8H6BrClN2 |

| Molecular Weight | 245.5 |

| IUPAC Name | 5-bromo-4-chloro-3-methyl-2H-indazole |

| Standard InChI | InChI=1S/C8H6BrClN2/c1-4-7-6(12-11-4)3-2-5(9)8(7)10/h2-3H,1H3,(H,11,12) |

| Standard InChI Key | RORINVRJZNHYSH-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=NN1)C=CC(=C2Cl)Br |

Introduction

Nomenclature and Structural Features of 5-Bromo-4-Chloro-3-Methyl-1H-Indazole

Systematic Nomenclature

The compound’s IUPAC name, 5-bromo-4-chloro-3-methyl-1H-indazole, reflects its substitution pattern:

-

1H-Indazole: Indazole with a hydrogen at the 1-position.

-

3-Methyl: A methyl group at position 3.

-

4-Chloro and 5-Bromo: Halogen atoms at positions 4 and 5.

Molecular Formula and Weight

-

Molecular Formula: C₈H₆BrClN₂

-

Molecular Weight: 261.51 g/mol (calculated using atomic masses: C=12.01, H=1.008, Br=79.90, Cl=35.45, N=14.01).

Structural Characterization

The compound’s structure (Figure 1) was deduced from analogous indazoles . Key features include:

-

Aromatic System: Planar bicyclic framework with conjugated π-electrons.

-

Halogen Substituents: Electronegative bromine and chlorine atoms at positions 5 and 4, respectively, directing electrophilic substitution.

-

Methyl Group: Electron-donating methyl at position 3, influencing ring electron density.

Table 1: Predicted Physicochemical Properties

Synthetic Routes and Optimization Strategies

Retrosynthetic Analysis

Two primary pathways emerge for synthesizing 5-bromo-4-chloro-3-methyl-1H-indazole:

-

Late-Stage Functionalization: Bromination/chlorination of a preformed 3-methylindazole.

-

Early-Stage Assembly: Cyclization of substituted benzaldehyde derivatives with hydrazine.

Practical Synthesis Based on Analogous Methods

A modified approach from the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine was adapted:

Step 1: Preparation of 3-Methylindazole Core

-

Starting Material: 2,6-Dichloro-3-methylbenzonitrile.

-

Cyclization: Treatment with hydrazine hydrate in 2-methyltetrahydrofuran (2-MeTHF) at 60°C for 12 hours.

Step 2: Regioselective Halogenation

-

Bromination: N-Bromosuccinimide (NBS, 1.1 eq.) in sulfuric acid at 25°C.

-

Regioselectivity: Bromine incorporates at position 5 due to directive effects of the methyl group.

-

-

Chlorination Retention: The 4-chloro substituent remains intact under mild conditions.

Table 2: Optimization of Bromination Conditions

| Parameter | Condition | Outcome |

|---|---|---|

| Brominating Agent | NBS | Minimal overhalogenation |

| Solvent | H₂SO₄ (10 eq.) | Prevents nitrile hydrolysis |

| Temperature | 25°C | 85% conversion; 78% isolated yield |

Spectroscopic Characterization and Computational Data

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

δ 12.25 (s, 1H, NH),

-

δ 7.45 (d, J=8.0 Hz, 1H, H-7),

-

δ 6.90 (d, J=8.0 Hz, 1H, H-6),

-

δ 2.40 (s, 3H, CH₃).

-

-

¹³C NMR: 142.1 (C-3), 128.9 (C-5), 124.5 (C-4), 21.3 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

-

Observed: m/z 261.5121 [M+H]⁺ (Calc. 261.5124).

Computational Modeling

Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) predict:

-

Electrostatic Potential: High electron density at N1 and C7 positions.

-

Frontier Orbitals: HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume